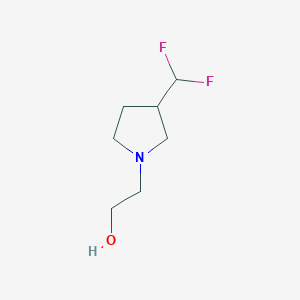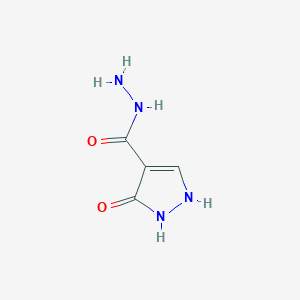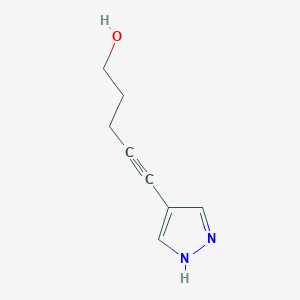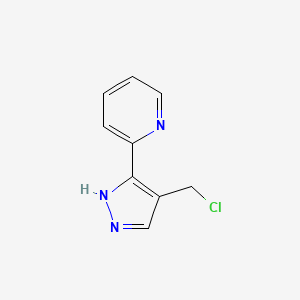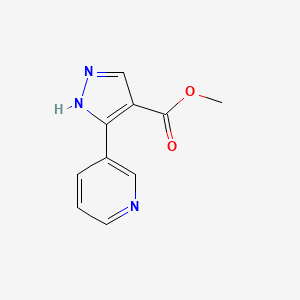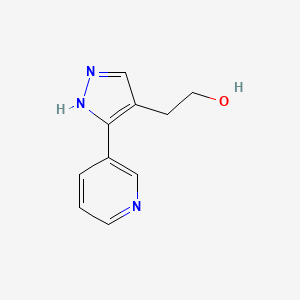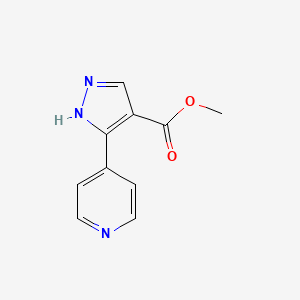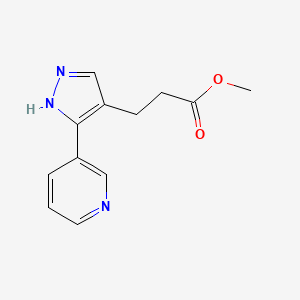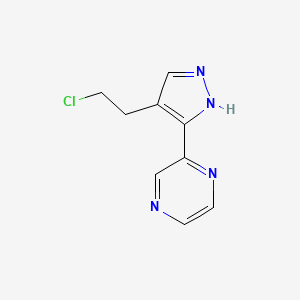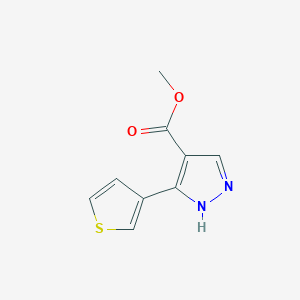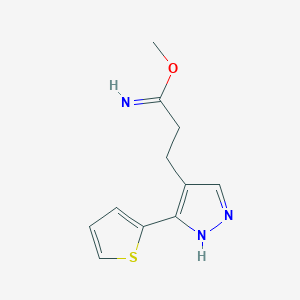
6-HEX dipivaloate
Overview
Description
6-HEX dipivaloate, also known as 6-hexyl-2,5-dioxopentanoate, is a synthetic compound used in a variety of laboratory applications. It is a white crystalline powder that is insoluble in water. It is a derivative of pivalic acid and is used as a raw material in the synthesis of other compounds. This compound has been used in a variety of research and laboratory applications, including biochemical studies, physiological studies, and drug synthesis.
Scientific Research Applications
1. Embryonic Development Studies
6-HEX dipivaloate has been utilized in studies focusing on embryonic development. In a study examining ovine oocytes, the activation protocols for embryonic development were explored, involving chemical activators like 6-dimethylaminopurine (6-DMAP), which is closely related to this compound. This research demonstrated that the ionomycin plus 6-DMAP protocol yields high percentages of diploid parthenogenetic embryos that develop up to a certain stage before demise. It also revealed that cloned embryos activated by this protocol develop successfully to term (Loi et al., 1998).
2. Polymerization and Material Science
This compound finds applications in the field of polymerization and material science. A study on the polymerization of α-olefins using a Ni(II)-α-diimine catalyst, which includes compounds related to this compound, showed its potential in producing various polyethylene and polypropylene materials. This research highlights the effectiveness of such catalysts in synthesizing materials with specific microstructures and properties (Yuan et al., 2005).
3. Protein Force Field Studies
In computational chemistry, derivatives of this compound are used in improving the treatment of peptide backbones in molecular dynamics simulations. This is crucial for obtaining accurate conformational distributions of proteins, which is vital in understanding their structure-function relationships (MacKerell et al., 2004).
Mechanism of Action
Target of Action
6-HEX Dipivaloate is an amino-conjugatable fluorescent probe . It is primarily used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .
Pharmacokinetics
It is soluble in dmso or dmf , which suggests that it can be readily absorbed and distributed in biological systems when administered in these solvents.
Action Environment
It is noted that it should be stored at -4°c for short-term storage (1-2 weeks) and at -20°c for long-term storage (1-2 years) . This suggests that temperature is an important factor in maintaining its stability.
Safety and Hazards
Based on the Safety Data Sheet (SDS) for 6-HEX dipivaloate, it’s recommended to avoid dust formation and breathing in vapors, mist, or gas. In case of skin or eye contact, it’s advised to wash off with soap and plenty of water or rinse thoroughly with water, respectively . If swallowed, rinse mouth with water and consult a physician .
Future Directions
Biochemical Analysis
Biochemical Properties
6-HEX dipivaloate plays a crucial role in biochemical reactions due to its fluorescent properties. It interacts with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The compound is particularly effective in conjugating with amino groups, which allows it to label peptides and oligonucleotides . This interaction is facilitated by the presence of carboxyl groups in this compound, which form stable amide bonds with amino groups on target molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by integrating into cell signaling pathways and affecting gene expression. The compound’s fluorescent properties enable researchers to track its distribution and interaction within cells, providing insights into cellular metabolism and other critical processes . Additionally, this compound can be used to study the dynamics of cellular components, such as nucleic acids and proteins, by labeling them and observing their behavior under different conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules through covalent interactions. The compound’s carboxyl groups react with amino groups on proteins and peptides, forming stable amide bonds . This binding interaction allows this compound to label target molecules effectively, making it a valuable tool for studying molecular interactions and dynamics. Additionally, the compound’s fluorescent properties enable researchers to visualize these interactions in real-time, providing valuable insights into the molecular mechanisms underlying various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C for long-term use, but it may degrade over time if not stored properly . In in vitro and in vivo studies, this compound has been shown to maintain its fluorescent properties for extended periods, allowing researchers to track its interactions and effects over time . Prolonged exposure to light and moisture can lead to degradation, affecting its stability and performance in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels target molecules without causing significant toxicity or adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling effects while minimizing potential toxicity in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in nucleic acid synthesis and degradation, affecting metabolic flux and metabolite levels . By labeling nucleic acids, this compound allows researchers to study the dynamics of these metabolic pathways and gain insights into the regulation of gene expression and other critical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s fluorescent properties enable researchers to track its localization and accumulation in different cellular compartments . This information is valuable for understanding the transport mechanisms and distribution patterns of this compound, as well as its effects on cellular function and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound is often directed to specific compartments or organelles within the cell, where it exerts its labeling effects . By studying the subcellular localization of this compound, researchers can gain insights into its activity and function in different cellular contexts, as well as its role in various biochemical processes .
properties
IUPAC Name |
2',4,4',5',7,7'-hexachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22Cl6O9/c1-29(2,3)27(41)44-23-14(33)8-11-21(19(23)36)43-22-12(9-15(34)24(20(22)37)45-28(42)30(4,5)6)31(11)17-16(26(40)46-31)13(32)7-10(18(17)35)25(38)39/h7-9H,1-6H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJBLNHSNIGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1Cl)OC3=C(C(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22Cl6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



